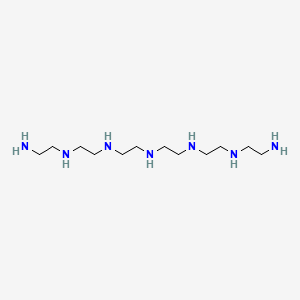
4-(Cyclopent-3-en-1-yl)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopent-3-en-1-yl)butanoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclopentene ring attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-en-1-yl)butanoic acid typically involves the reaction of cyclopentene with butanoic acid derivatives under specific conditions. One common method is the catalytic hydrogenation of cyclopentene followed by the addition of butanoic acid. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 4-(Cyclopent-3-en-1-yl)butanoic acid may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions
4-(Cyclopent-3-en-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Production of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentene derivatives.
科学研究应用
4-(Cyclopent-3-en-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Cyclopent-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Cyclopentane carboxylic acid: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentene acetic acid: Similar structure with a different side chain.
Cyclopentanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
4-(Cyclopent-3-en-1-yl)butanoic acid is unique due to the presence of both a cyclopentene ring and a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-cyclopent-3-en-1-ylbutanoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-3-6-8-4-1-2-5-8/h1-2,8H,3-7H2,(H,10,11) |
InChI 键 |
FPWWLIXSQLFWBG-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC1CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


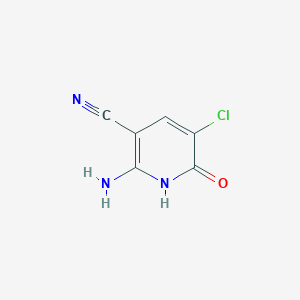


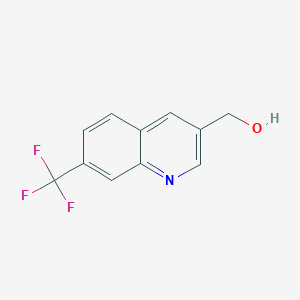
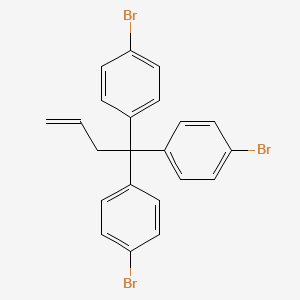
![2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15231787.png)
![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)

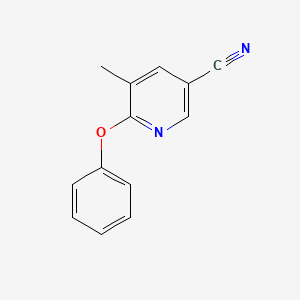
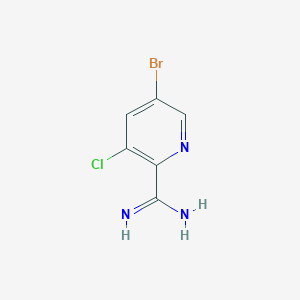

![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)
